6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one
Overview
Description
The compound is a derivative of dimethylaminophenyl compounds . These compounds often serve as catalysts in the production of polymers and are highly versatile nucleophilic catalysts for acylation reactions and esterifications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods, including diazotization reactions and Heck reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques and theoretical methods .Scientific Research Applications
Antioxidant, Antitumor, and Antimicrobial Activities : A study explored the synthesis of pyrazolopyridine derivatives, including compounds related to "6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one". These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Enantioselective Synthesis and Catalysis : Another research focused on the enantioselective synthesis of 4-(dimethylamino)pyridines and their application in asymmetric catalysis. This highlights the potential of such compounds in stereoselective chemical synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Reactions with Nucleophiles : A study investigated the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles. This research contributes to the understanding of the chemical behavior of pyridine derivatives in synthetic chemistry (Gadzhili et al., 2015).
Optical and Material Science Applications : A study synthesized a π-conjugated organic material based on a methyl pyridinium compound and analyzed its optical properties, highlighting its potential applications in material science (Antony et al., 2019).
Nonlinear Optics : Research on the molecular design of dimethylamino phenyl ethynyl pyridinium derivatives for nonlinear optics indicates the significance of such compounds in developing advanced optical materials (Umezawa et al., 2003).
Hydrogen-Bonded Aggregates in Crystal Structures : A study examined the hydrogen-bonded dimer structures in related pyridine derivatives, contributing to the understanding of molecular aggregation and crystallography (Quiroga et al., 2010).
Optical Nonlinearities in N-Methyl and N-Aryl Pyridinium Salts : This research investigated the optical nonlinearities in a series of dyes with dimethylamino groups, which is important for the development of advanced optical technologies (Coe et al., 2003).
Future Directions
properties
IUPAC Name |
6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-8-13(15-14(17)9-10)11-4-6-12(7-5-11)16(2)3/h4-9H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDASRACNPJVHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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